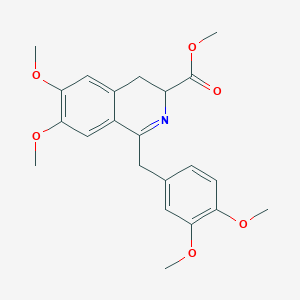
Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydroisoquinoline core
Preparation Methods
The synthesis of Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate typically involves several steps. One common method includes the use of 3,4-dimethoxybenzyl chloride and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as starting materials. The reaction proceeds through nucleophilic substitution, followed by esterification to introduce the carboxylate group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Methyl 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the carboxylate group.
4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone: This compound differs in its oxidation state and functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C22H25NO6/c1-25-18-7-6-13(9-19(18)26-2)8-16-15-12-21(28-4)20(27-3)11-14(15)10-17(23-16)22(24)29-5/h6-7,9,11-12,17H,8,10H2,1-5H3 |
InChI Key |
XHQJZJDCMCVSMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(CC3=CC(=C(C=C32)OC)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















